molecular formula C6H15NO2 B11748992 [(1-Amino-2-methylpropan-2-YL)oxy](methoxy)methane

[(1-Amino-2-methylpropan-2-YL)oxy](methoxy)methane

Cat. No.: B11748992
M. Wt: 133.19 g/mol
InChI Key: QRDAAYWVZLEKPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1-Amino-2-methylpropan-2-YL)oxymethane involves several steps. One common method includes the reaction of 2-methylpropan-2-ol with methoxymethane in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

(1-Amino-2-methylpropan-2-YL)oxymethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or hydroxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent alcohol and amine components.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Amino-2-methylpropan-2-YL)oxymethane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-2-methylpropan-2-YL)oxymethane involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

(1-Amino-2-methylpropan-2-YL)oxymethane can be compared with similar compounds such as:

The uniqueness of (1-Amino-2-methylpropan-2-YL)oxymethane lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-(methoxymethoxy)-2-methylpropan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(2,4-7)9-5-8-3/h4-5,7H2,1-3H3

InChI Key

QRDAAYWVZLEKPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCOC

Origin of Product

United States

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